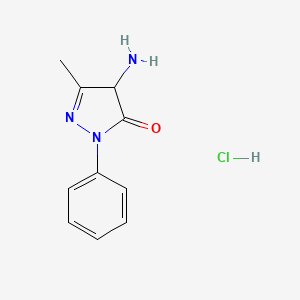
4-amino-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one hydrochloride
Übersicht
Beschreibung
4-amino-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one hydrochloride is a useful research compound. Its molecular formula is C10H12ClN3O and its molecular weight is 225.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
Similar compounds have been found to exhibit high inhibitory behavior towards enzymes like tyrosinase .
Mode of Action
It’s suggested that similar compounds may influence the release of neurotransmitters such as acetylcholine at the cholinergic synapses in vertebrates .
Biochemical Pathways
Based on the potential targets, it can be inferred that it might influence pathways related to tyrosinase activity and neurotransmission .
Result of Action
Based on the potential targets, it can be inferred that it might have an inhibitory effect on certain enzymes and influence neurotransmission .
Biologische Aktivität
4-Amino-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one hydrochloride (CAS Number: 4408-12-2) is a pyrazolone derivative that has garnered attention for its diverse biological activities. This article reviews its pharmacological properties, including antibacterial, antifungal, and enzyme inhibitory effects, supported by case studies and research findings.
The compound has the following chemical characteristics:
- Molecular Formula : C₁₀H₁₂ClN₃O
- Molecular Weight : 225.67 g/mol
- Appearance : Typically presented as a white crystalline powder .
Antibacterial Activity
Research indicates that this compound exhibits significant antibacterial properties. A study evaluated its efficacy against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli, demonstrating potent antibacterial activity .
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.0039 - 0.025 |
| Escherichia coli | 0.0039 - 0.025 |
| Bacillus subtilis | 0.004 - 0.030 |
| Pseudomonas aeruginosa | 0.010 - 0.050 |
Antifungal Activity
In addition to its antibacterial effects, the compound also shows antifungal activity. It was tested against Candida albicans and Fusarium oxysporum, with MIC values indicating moderate to good antifungal potential .
| Fungal Strain | MIC (µM) |
|---|---|
| Candida albicans | 16.69 - 78.23 |
| Fusarium oxysporum | 56.74 - 222.31 |
Enzyme Inhibition
The compound has been investigated for its inhibitory effects on carbonic anhydrases (CAs), which are enzymes involved in various physiological processes including respiration and acid-base balance. Some derivatives of pyrazole compounds have been shown to inhibit CAs more effectively than the standard drug acetazolamide .
The proposed mechanisms of action for this compound include:
- Enzyme Inhibition : Similar compounds have been noted to inhibit tyrosinase, an enzyme involved in melanin production.
- Neurotransmitter Release : It may influence the release of neurotransmitters such as acetylcholine at cholinergic synapses, potentially affecting synaptic transmission .
Case Studies
A notable study synthesized a series of pyrazolone derivatives, including the target compound, and evaluated their biological activities across various assays:
Eigenschaften
IUPAC Name |
4-amino-5-methyl-2-phenyl-4H-pyrazol-3-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O.ClH/c1-7-9(11)10(14)13(12-7)8-5-3-2-4-6-8;/h2-6,9H,11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWGHJRODWMRZBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1N)C2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















